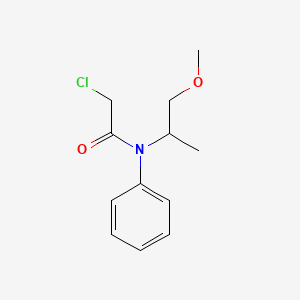
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidinedione core, which is a six-membered ring containing two ketone groups, and a benzylideneamino group, which is a benzene ring attached to an imine group. The presence of diethyl and methyl groups further enhances its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione typically involves a multi-step process. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 3,3-diethyl-5-methyl-2,4-piperidinedione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and enzyme inhibitory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diethyl-1-((3,4-dimethoxybenzylidene)amino)-5-methyl-2,4-piperidinedione: Similar structure but with methoxy groups instead of hydroxyl groups.
3,3-Diethyl-1-((3,4-dihydroxyphenyl)amino)-5-methyl-2,4-piperidinedione: Similar structure but with an amino group instead of an imine group.
Uniqueness
The presence of both diethyl and methyl groups, along with the benzylideneamino moiety, makes 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
39844-59-2 |
|---|---|
Molekularformel |
C17H22N2O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3,3-diethyl-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-4-17(5-2)15(22)11(3)10-19(16(17)23)18-9-12-6-7-13(20)14(21)8-12/h6-9,11,20-21H,4-5,10H2,1-3H3/b18-9+ |
InChI-Schlüssel |
ZOWLGODKDPZGHV-GIJQJNRQSA-N |
Isomerische SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC(=C(C=C2)O)O)C)CC |
Kanonische SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC(=C(C=C2)O)O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


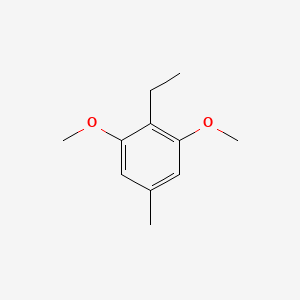

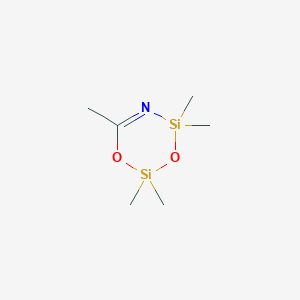
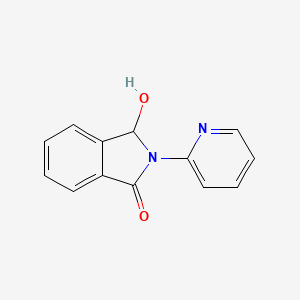

![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
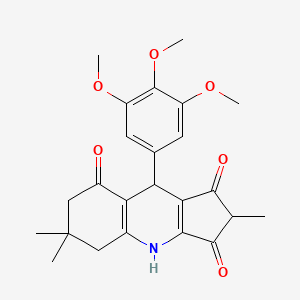
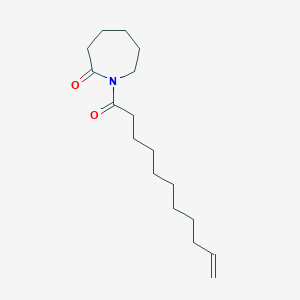


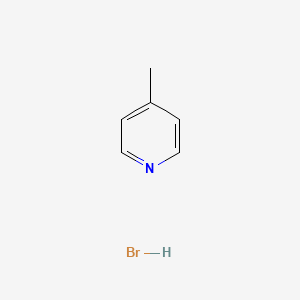
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
